Dalbergin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Antioxidant Properties:

Dalbergin exhibits notable antioxidant activity. A study published in the journal "Russian Chemical Bulletin" found that extracts from Dalbergia sissoo knot wood, containing dalbergin, displayed significant free radical scavenging potential, indicating its potential for applications related to oxidative stress management [].

Anticancer Potential:

Research suggests that dalbergin might possess anticancer properties. A study published in the National Institutes of Health's repository (PMC) explored the use of synthetic dalbergin in hepatocellular carcinoma (HCC) treatment. The study found that dalbergin affected the mRNA levels of apoptosis-related proteins in cancer cells, potentially leading to cell death []. However, further research is necessary to fully understand its potential and effectiveness in cancer treatment.

Other Potential Health Benefits:

Studies suggest dalbergin may have various other potential health benefits, including:

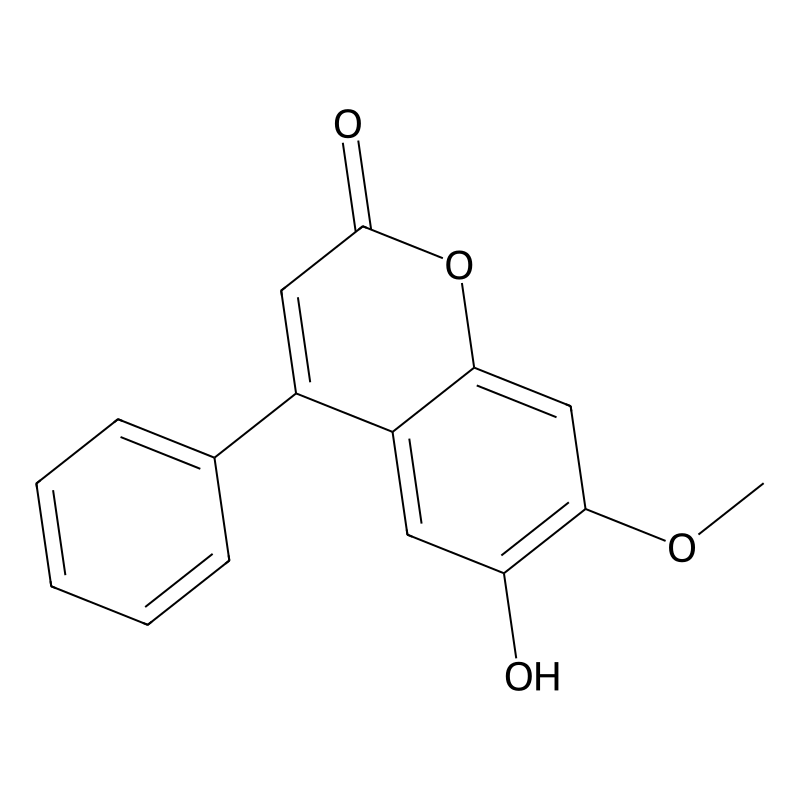

Dalbergin is a naturally occurring neoflavonoid, classified under the chemical formula C₁₆H₁₂O₄. It has been isolated from various species of the Dalbergia genus, including Dalbergia miscolobium and Dalbergia nigra . The compound is characterized by its unique structural features, which include a chromone core with hydroxyl functional groups that contribute to its biological activities and chemical reactivity.

The primary focus of Dalbergin research is its antioxidant activity. Dalbergichromene, a major component, might be responsible for this effect. Neoflavonoids like Dalbergichromene can scavenge free radicals due to their specific structure, potentially protecting cells from oxidative damage []. More research is needed to fully understand the mechanism of action of Dalbergin within biological systems.

Dalbergin exhibits a range of biological activities. It has been reported to possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Additionally, dalbergin shows potential anti-inflammatory effects and has been studied for its osteogenic properties, indicating its potential use in bone regeneration therapies . Furthermore, its interactions with various biological targets suggest possible applications in pharmacology.

The synthesis of dalbergin can be approached through both natural extraction from plant sources and synthetic methodologies. Synthetic routes typically involve the reaction of appropriate raw materials under controlled conditions to yield dalbergin. For instance, modifications to the hydroxyl groups can be achieved through various organic reactions . Theoretical studies have also explored the molecular structure and reactivity of dalbergin, providing insights into its synthetic pathways .

Dalbergin's applications span several fields:

- Pharmaceuticals: Due to its biological activities, it is being investigated for potential therapeutic uses.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products.

- Nutraceuticals: Dalbergin may be used in dietary supplements aimed at enhancing health through its bioactive properties.

Research on dalbergin has included molecular docking studies that assess its interactions with various biological macromolecules. These studies help elucidate the mechanisms by which dalbergin exerts its biological effects and identify potential targets for drug development . Such interactions are crucial for understanding how dalbergin can be utilized in therapeutic contexts.

Dalbergin shares structural similarities with other flavonoids and neoflavonoids. Some notable similar compounds include:

- Methyldalbergin: A methylated derivative of dalbergin that may exhibit altered biological properties.

- Nordalbergin: Another structural analog that has been studied for its solubility and dissociation constants .

- Genistein: A well-known isoflavonoid with similar antioxidant properties but differing in biological activity profiles.

Comparison TableCompound Chemical Formula Key Characteristics Dalbergin C₁₆H₁₂O₄ Antioxidant, anti-inflammatory Methyldalbergin C₁₈H₁₄O₄ Methylated variant of dalbergin Nordalbergin C₁₆H₁₂O₃ Analog with different solubility Genistein C₁₈H₁₈O₄ Isoflavonoid known for anticancer effects

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Dalbergin | C₁₆H₁₂O₄ | Antioxidant, anti-inflammatory |

| Methyldalbergin | C₁₈H₁₄O₄ | Methylated variant of dalbergin |

| Nordalbergin | C₁₆H₁₂O₃ | Analog with different solubility |

| Genistein | C₁₈H₁₈O₄ | Isoflavonoid known for anticancer effects |

Dalbergin stands out due to its specific structural features and unique biological activities that differentiate it from these similar compounds. Its potential applications in medicine and health sciences continue to be a focus of research.

Dalbergin was first isolated and structurally characterized in the mid-20th century from Dalbergia sissoo, a tropical tree valued for its timber and medicinal properties. Early studies by Ahluwalia and Seshadri (1957) focused on elucidating its constitution, establishing it as a 4-phenylcoumarin derivative with a hydroxyl group at position 6 and a methoxy group at position 7. Subsequent research expanded its identification to other Dalbergia species, including D. tonkinensis and D. latifolia, with advancements in chromatographic techniques enabling its isolation from complex plant extracts.

Botanical Sources and Natural Occurrence

Dalbergin is predominantly found in the Dalbergia genus, a group of tropical trees and shrubs distributed across Central/South America, Africa, and Southeast Asia. Its primary sources include:

- Heartwood and stem bark of D. sissoo: Yielding dalbergin alongside methyl dalbergin and dalbergichromene.

- Heartwood of D. tonkinensis: Containing dalbergin and carboxyethylflavanones with antimicrobial properties.

- Heartwood of D. latifolia: Identified as a rich source of dalbergin and isoliquiritigenin, both active against diabetes.

| Species | Plant Part | Geographical Region |

|---|---|---|

| D. sissoo | Heartwood, stem bark | South Asia, Middle East |

| D. tonkinensis | Heartwood | Southeast Asia |

| D. latifolia | Heartwood | Southeast Asia |

| D. miscolobium | Stem | Bolivia, Brazil |

Classification as a Neoflavonoid

Dalbergin belongs to the neoflavonoid subclass, characterized by a 4-phenylcoumarin skeleton. Its structure (C₁₆H₁₂O₄) features:

- A coumarin core (2H-chromen-2-one) with a phenyl group at position 4.

- A hydroxyl group at position 6 and a methoxy group at position 7.

| Structural Features | Functional Groups |

|---|---|

| 4-Phenylcoumarin | Phenyl (C₆H₅), hydroxyl (-OH), methoxy (-OCH₃) |

| Chromen-2-one | Lactone ring (cyclic ester) |

Neoflavonoids differ from flavonoids in their biosynthetic pathways and phenyl group positioning. Dalbergin’s structural analogs include dalbergichromene (a neoflavene) and methyl dalbergin.

Research Significance and Overview

Dalbergin’s pharmacological profile spans multiple therapeutic areas, driven by its ability to modulate cellular pathways and interact with biomolecules. Key research highlights include:

- Osteogenic Activity: Oral administration in ovariectomized mice increased bone mineral density and reduced resorption markers, positioning it as a potential osteoporosis treatment.

- Anticancer Potential: Dalbergin-loaded nanoparticles enhanced hepatocellular carcinoma (HCC) cell apoptosis via caspase activation, with improved pharmacokinetics over free compounds.

- Antidiabetic Effects: Inhibition of α-amylase (IC₅₀ = 0.0216 µg/mL) and glucose uptake stimulation in diabetic rat models highlight its role in glycemic control.

- Antimicrobial Action: Demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to commercial antibiotics.

Molecular Structure and Formula (C16H12O4)

Dalbergin possesses the molecular formula C16H12O4 with a molecular weight of 268.26 grams per mole [2] [3] [4]. The compound exhibits a neoflavonoid structure characterized by a 4-phenylcoumarin backbone, which distinguishes it from conventional flavonoids [2] [20] [23]. The molecular structure features a coumarin core substituted with a phenyl group at the 4-position, a hydroxyl group at C-6, and a methoxy group at C-7 . This structural arrangement places dalbergin within the neoflavones subclass, which are derived from the 4-phenylcoumarin skeleton [20] [23].

The canonical Simplified Molecular Input Line Entry System representation of dalbergin is COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)O [2]. The International Chemical Identifier for dalbergin is InChI=1S/C16H12O4/c1-19-15-9-14-12(7-13(15)17)11(8-16(18)20-14)10-5-3-2-4-6-10/h2-9,17H,1H3 [2] [5]. The corresponding International Chemical Identifier Key is AZELSOYQOIUPBZ-UHFFFAOYSA-N [2].

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry systematic name for dalbergin is 6-hydroxy-7-methoxy-4-phenyl-2H-chromen-2-one [2] [3]. Alternative nomenclature includes 6-hydroxy-7-methoxy-4-phenylchromen-2-one and 2H-1-Benzopyran-2-one, 6-hydroxy-7-methoxy-4-phenyl- [2] [3]. The compound is also known by the systematic name 6-hydroxy-7-methoxy-4-phenylcoumarin [3] [4].

From a taxonomic perspective, dalbergin belongs to the kingdom of organic compounds, specifically classified under the super class of phenylpropanoids and polyketides [20]. The compound falls within the class of neoflavonoids and the subclass of neoflavones [20] [23]. The direct parent classification is neoflavones, with alternative parent classifications including hydroxycoumarins, 1-benzopyrans, anisoles, and pyranones [20]. The systematic classification places dalbergin as a 4-phenylcoumarin derivative within the broader neoflavonoid family [20] [22] [23].

Physical Properties

Melting Point (210°C) and Boiling Point (489.0±45.0°C)

Dalbergin demonstrates distinct thermal properties with a well-defined melting point of 210 degrees celsius [4] [7]. The compound exhibits a predicted boiling point of 489.0±45.0 degrees celsius at 760 millimeters of mercury pressure [4] [7]. These thermal characteristics indicate the compound's relatively high thermal stability compared to many organic compounds of similar molecular weight.

The melting point determination was conducted using standard analytical procedures, with the compound crystallizing from methanol as a light yellow solid with a melting range of 216-218 degrees celsius in some studies [13]. The slight variation in reported melting points may be attributed to differences in purity levels and analytical methodologies employed across different research investigations.

Density and Crystalline Characteristics

The density of dalbergin has been determined to be 1.3±0.1 grams per cubic centimeter using predictive computational methods [7]. The compound exhibits crystalline properties, appearing as a yellow powder with a characteristic light yellow coloration [7]. The crystalline structure contributes to the compound's stability and influences its solubility characteristics in various solvents.

The compound demonstrates homogeneity when analyzed using thin-layer chromatography with various solvent systems [13]. Dalbergin shows solubility in ethanol, acetone, and chloroform, while exhibiting limited solubility in water [13]. The recommended storage condition for maintaining compound stability is -20 degrees celsius in freezer conditions [7].

Spectroscopic Properties

Dalbergin exhibits characteristic spectroscopic properties that facilitate its identification and structural elucidation. Ultraviolet-visible spectroscopy in chloroform reveals absorption maxima at 316 nanometers and 251 nanometers [13]. These absorption bands are consistent with the conjugated aromatic system present in the neoflavonoid structure.

Infrared spectroscopy analysis using potassium bromide pellets demonstrates characteristic absorption bands at 3240 wavenumbers corresponding to hydroxyl group stretching and 1670 wavenumbers attributed to carbonyl group stretching [13]. These spectral features confirm the presence of the essential functional groups within the dalbergin structure.

Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals distinctive signals including a singlet at 3.99 parts per million corresponding to three protons of the methoxy group, a singlet at 5.61 parts per million representing one proton of the hydroxyl group, a singlet at 6.99 parts per million assigned to H-5, and a singlet at 7.48 parts per million corresponding to five protons of the phenyl ring [13]. Carbon-13 nuclear magnetic resonance spectroscopy exhibits signals corresponding to sixteen carbon atoms in the molecule, confirming the proposed molecular structure [13].

| Physical Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H12O4 | [2] [3] [4] |

| Molecular Weight | 268.26 g/mol | [2] [3] [4] |

| Melting Point | 210°C | [4] [7] |

| Boiling Point | 489.0±45.0°C | [4] [7] |

| Density | 1.3±0.1 g/cm³ | [7] |

| Appearance | Yellow powder | [7] |

| Color | Light Yellow | [7] |

| Storage Condition | -20°C Freezer | [7] |

| Solubility Order | Trichloromethane > Propanone > Ethyl ethanoate > Methanol > Hexane > Water | [16] [17] |

Chemical Reactivity Parameters

Dalbergin undergoes various chemical reactions characteristic of neoflavonoid compounds. The compound can be oxidized to form quinones using common oxidizing agents such as potassium permanganate and chromium trioxide . Reduction reactions can convert dalbergin into corresponding alcohols using reducing agents like sodium borohydride and lithium aluminum hydride . Electrophilic substitution reactions can introduce different functional groups into the dalbergin molecule using reagents such as bromine and chlorine for halogenation reactions .

The flash point of dalbergin has been determined to be 187.5±22.2 degrees celsius, indicating the temperature at which the compound can form ignitable vapor mixtures with air [7]. This parameter is important for understanding the compound's handling and storage requirements under various temperature conditions.

The chemical reactivity of dalbergin is influenced by the presence of the phenolic hydroxyl group and the methoxy substituent, which can participate in various chemical transformations. The major products formed from these reactions include various substituted coumarins and quinones, depending on the specific reaction conditions employed .

Dissociation Constants (pKa = 8.91 ± 0.12)

The dissociation constant of dalbergin has been precisely determined to be 8.91 ± 0.12, measured at 298.2 Kelvin using ultraviolet spectroscopy methodology [16] [17]. This pKa value indicates that dalbergin exhibits weak acidic properties, with the dissociation primarily occurring at the phenolic hydroxyl group at position 6 of the coumarin ring system.

The dissociation constant measurement was conducted using systematic ultraviolet spectrophotometric analysis across a range of pH values [16] [17]. The experimental methodology involved monitoring the spectral changes in dalbergin solutions as a function of pH, allowing for accurate determination of the ionization equilibrium. An alternative computational prediction suggests a pKa value of 8.85±0.20, which shows excellent agreement with the experimentally determined value [7].

The pKa value of dalbergin has significant implications for understanding the compound's behavior in different pH environments and its potential interactions with biological systems. The relatively high pKa value indicates that dalbergin will predominantly exist in its protonated, neutral form under physiological pH conditions, which influences its solubility and membrane permeability characteristics.

| Chemical Parameter | Value | Reference |

|---|---|---|

| pKa (Dissociation Constant) | 8.91 ± 0.12 | [16] [17] |

| Temperature of pKa measurement | 298.2 K (25°C) | [16] [17] |

| Method for pKa determination | UV spectroscopy method | [16] [17] |

| Flash Point | 187.5±22.2°C | [7] |

| Predicted pKa | 8.85±0.20 | [7] |

Comparative Analysis with Structural Analogues

Dalbergin belongs to a family of structurally related neoflavonoid compounds that share the 4-phenylcoumarin backbone but differ in their substitution patterns. Nordalbergin represents a closely related analogue with the molecular formula C15H10O4 and molecular weight of 254.06 grams per mole [16] [17] [21]. The key structural difference lies in nordalbergin's 6,7-dihydroxy substitution pattern compared to dalbergin's 6-hydroxy-7-methoxy arrangement [16] [17] [21]. Nordalbergin exhibits two dissociation constants: pKa1 = 7.31 ± 0.29 and pKa2 = 9.79 ± 0.39, reflecting the presence of two ionizable hydroxyl groups [16] [17].

Isodalbergin shares the same molecular formula as dalbergin (C16H12O4) but features a 7-hydroxy-6-methoxy substitution pattern, representing a positional isomer [21]. Methyldalbergin, with molecular formula C17H14O4 and molecular weight 282.09 grams per mole, contains 6,7-dimethoxy substitution, making it the fully methylated derivative of nordalbergin [21] [28].

The parent compound 4-phenylcoumarin, with molecular formula C15H10O2 and molecular weight 222.24 grams per mole, represents the basic neoflavone skeleton without additional hydroxyl or methoxy substitutions [22]. This compound serves as the fundamental structural framework from which dalbergin and its analogues are derived through various substitution reactions.

Melannin, another related compound with molecular formula C16H12O5 and molecular weight 284.07 grams per mole, contains an additional hydroxyl group compared to dalbergin [21]. The presence of this extra hydroxyl group significantly influences the compound's polarity and hydrogen bonding capabilities.

A comparison of solubility profiles reveals that the 7-methoxyl moiety in dalbergin leads to significantly higher solubility in trichloromethane and hexane compared to nordalbergin, while showing slightly lower solubility in methanol and water [16] [17]. The solubility order for dalbergin in six pure solvents follows the pattern: trichloromethane > propanone > ethyl ethanoate > methanol > hexane > water [16] [17].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | pKa Values | Reference |

|---|---|---|---|---|---|

| Dalbergin | C16H12O4 | 268.26 | 6-hydroxy-7-methoxy substitution | 8.91 ± 0.12 | [2] [16] [17] |

| Nordalbergin | C15H10O4 | 254.06 | 6,7-dihydroxy substitution | pKa1: 7.31 ± 0.29, pKa2: 9.79 ± 0.39 | [16] [17] [21] |

| Isodalbergin | C16H12O4 | 268.26 | 7-hydroxy-6-methoxy substitution | Not reported | [21] |

| Methyldalbergin | C17H14O4 | 282.09 | 6,7-dimethoxy substitution | Not reported | [21] [28] |

| 4-Phenylcoumarin | C15H10O2 | 222.24 | Basic 4-phenylcoumarin skeleton | Not reported | [22] |

| Melannin | C16H12O5 | 284.07 | Additional hydroxyl group | Not reported | [21] |

Dalbergin (6-hydroxy-7-methoxy-4-phenylchromen-2-one) is a naturally occurring neoflavonoid compound with the molecular formula C₁₆H₁₂O₄ and molecular weight of 268.26 g/mol [1]. This bioactive compound has been identified and isolated from multiple species within the genus Dalbergia, which comprises approximately 140-250 species distributed across tropical regions of Central and South America, Africa, Madagascar, and Southern Asia [2] [3]. The compound serves as a characteristic secondary metabolite of the genus and has been particularly well-documented in five key species.

Dalbergia sissoo

Dalbergia sissoo, commonly known as Indian Rosewood or Shisham, represents the most extensively studied source of dalbergin [4] [5]. This deciduous tree species, native to the tropical Himalayan regions spanning from Kashmir to Sikkim, has been widely cultivated throughout tropical and subtropical regions globally [6]. The species demonstrates remarkable adaptability, with natural occurrence extending across Pakistan, Afghanistan, Iran, Iraq, Bangladesh, Bhutan, India, Myanmar, and Nepal [6].

Dalbergin has been successfully isolated from multiple anatomical parts of Dalbergia sissoo, including the heartwood, stem bark, and knot wood [4] [7] [8]. Research conducted by Tsvetkov and colleagues demonstrated that extracts from the knot wood of Dalbergia sissoo contain dalbergin as a major component, exhibiting notable antioxidant properties [5]. The heartwood represents the primary source, where dalbergin occurs alongside other neoflavonoids such as dalbergichromene, methyldalbergin, and dalbergenone [7] [8]. Phytochemical analysis of methanolic extracts from the stem has yielded dalbergin through column chromatographic separation using silica gel with gradient elution systems [8] [9].

The extraction yields from Dalbergia sissoo vary depending on the plant part and extraction methodology employed. Hot methanol reflux extraction for eight hours, repeated three times, has proven effective for isolating dalbergin from stem materials [8]. The compound concentration appears highest in mature heartwood, where it contributes to the characteristic properties and biological activities of the timber [10].

Dalbergia nigra

Dalbergia nigra, known as Brazilian Rosewood, represents one of the most valuable timber species and is listed under CITES Appendix I due to its critically endangered conservation status [11] [12]. This species, endemic to the Atlantic Forest regions of Brazil, has been extensively exploited for its high-quality wood, leading to severe population declines [2].

Dalbergin has been identified as one of five major neoflavonoid compounds present in Dalbergia nigra heartwood [11] [12]. The compound was isolated alongside other structurally related neoflavonoids including 3'-hydroxymelanettin, melanettin, melannein, and the isoflavone caviunin [11]. Research by McClure and colleagues established dalbergin as a reliable chemical marker for species identification, with the compound detected in all nine examined heartwood specimens of Dalbergia nigra [11].

The presence of dalbergin in Dalbergia nigra has significant implications for timber trade regulation and species authentication. Liquid chromatography-mass spectrometry analysis has confirmed the consistent occurrence of dalbergin across different heartwood samples, making it a valuable chemotaxonomic marker for CITES enforcement [11] [12]. The compound appears to be biosynthesized primarily in the heartwood tissues, where it accumulates as part of the tree's defense mechanisms against pathogens and environmental stressors.

Dalbergia miscolobium

Dalbergia miscolobium is a Brazilian species primarily distributed in the Cerrado savanna regions [1] [13]. This species has received less intensive phytochemical investigation compared to other Dalbergia species, but dalbergin has been confirmed as a constituent of its heartwood [1].

The occurrence of dalbergin in Dalbergia miscolobium was first documented through comprehensive phytochemical screening of neoflavonoid compounds across multiple Dalbergia species [1]. The compound appears to be localized primarily in the heartwood, consistent with patterns observed in other species within the genus. While detailed extraction studies specific to this species remain limited, the presence of dalbergin suggests similar biosynthetic pathways and ecological functions as documented in related species.

Research efforts have focused on identifying cinnamylphenol compounds such as violastyrene and isoviolastyrene from Dalbergia miscolobium, indicating the species' capacity for diverse phenylpropanoid metabolism [13]. The co-occurrence of dalbergin with these compounds suggests active neoflavonoid biosynthetic pathways contributing to the species' chemical defense mechanisms.

Dalbergia latifolia

Dalbergia latifolia, commonly known as Bombay Blackwood or East Indian Rosewood, is native to India, particularly the Western Ghats and Deccan Peninsula regions [14] [15]. This species represents an economically important timber tree with documented medicinal applications and is currently listed under CITES Appendix II [14].

Dalbergin has been isolated from the heartwood of Dalbergia latifolia alongside other bioactive neoflavonoids including latifolin, dalbergione, and various rotenoids [14] [15]. Systematic phytochemical investigations have revealed that the heartwood contains a complex mixture of secondary metabolites, with dalbergin serving as one of the characteristic neoflavonoid components [16] [14].

The extraction of dalbergin from Dalbergia latifolia has been achieved through multiple methodologies, including light petroleum extraction followed by chromatographic purification [14]. Recent studies have employed 70% ethanol extraction systems to isolate neoflavonoid compounds, with dalbergin identified among sixteen isolated neoflavonoids through spectroscopic analysis [16]. The compound appears to be concentrated in the heartwood tissues, where it contributes to the species' characteristic antimicrobial and antioxidant properties [14].

Chemical composition analysis has revealed that Dalbergia latifolia heartwood contains the highest concentration of total phenolic compounds, with dalbergin representing a significant fraction of the neoflavonoid content [14]. The species demonstrates remarkable chemical diversity, with documented isolation of dalbinol, sisafolin coumarin, β-sitosterol, lupeol, and various other bioactive compounds alongside dalbergin [15].

Dalbergia odorifera

Dalbergia odorifera, known as Fragrant Rosewood, is native to southern China, Hainan Island, Vietnam, and Laos [17] [18]. This species is classified as vulnerable and is protected under CITES Appendix II due to overexploitation for its valuable heartwood and medicinal applications [17].

Dalbergin has been identified in both the heartwood and leaves of Dalbergia odorifera, making it one of the few Dalbergia species where the compound has been documented in foliar tissues [19]. The leaves contain multiple isoflavonoids including prunetin, tectorigenin, genistein, and biochanin A alongside dalbergin [19]. Deep eutectic solvent-based negative pressure cavitation-assisted extraction has proven effective for isolating these compounds from leaf materials [19].

The heartwood of Dalbergia odorifera contains a complex array of neoflavonoid compounds, with systematic isolation studies yielding multiple dalbergin derivatives and related structures [20]. Traditional Chinese medicine applications have utilized the heartwood for cardiovascular diseases, cancer, diabetes, and blood disorders, with dalbergin contributing to the therapeutic properties [17].

Recent chemical composition studies have identified trans-nerolidol and various nerolidol oxides as major components of the essential oil, while dalbergin and related neoflavonoids constitute the primary phenolic constituents [18]. The co-occurrence of dalbergin with other bioactive compounds enhances the overall therapeutic potential of Dalbergia odorifera preparations [21].

Biosynthetic Pathways

The biosynthesis of dalbergin follows the general phenylpropanoid pathway, which serves as the foundation for all flavonoid and neoflavonoid compound production in plants [22] [23]. This complex metabolic network begins with the amino acid phenylalanine and proceeds through a series of enzymatic transformations that ultimately yield the characteristic neoflavonoid structure of dalbergin.

The phenylpropanoid pathway initiates with three core enzymatic reactions that convert phenylalanine to p-coumaroyl-CoA [23]. Phenylalanine ammonia-lyase catalyzes the deamination of phenylalanine to trans-cinnamic acid, representing the first committed step in phenylpropanoid metabolism [23]. Cinnamate 4-hydroxylase, a cytochrome P450 monooxygenase, subsequently hydroxylates trans-cinnamic acid to generate p-coumaric acid [23]. Finally, 4-coumarate:CoA ligase facilitates the formation of p-coumaroyl-CoA by adding a coenzyme A unit to p-coumaric acid [23].

The entry of p-coumaroyl-CoA into the flavonoid biosynthetic pathway marks the beginning of specific flavonoid synthesis [23]. Chalcone synthase, a polyketide synthase enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone [23]. This reaction represents the first rate-limiting step in flavonoid biosynthesis and establishes the basic C6-C3-C6 flavonoid skeleton [22].

Chalcone isomerase subsequently converts naringenin chalcone to naringenin, a flavanone that serves as a central intermediate for various flavonoid subclasses [23]. The biosynthetic pathway then diverges, with flavanone 3-hydroxylase converting naringenin to dihydrokaempferol, establishing the foundation for flavonol and anthocyanidin biosynthesis [23].

The neoflavonoid biosynthetic pathway represents a specialized branch that deviates from the conventional flavonoid route [24]. Neoflavonoids, including dalbergin, are characterized by a 4-phenylchromen framework rather than the typical 2-phenylchromen-4-one structure of conventional flavonoids [25]. This structural distinction arises from specific enzymatic modifications that rearrange the basic flavonoid skeleton.

Dalbergin biosynthesis involves several specialized enzymatic steps that have not been fully elucidated at the molecular level. The compound contains a hydroxyl group at position 6 and a methoxy group at position 7 of the chromone core, suggesting the involvement of specific hydroxylases and methyltransferases in its formation [1]. The phenyl ring attachment at position 4 indicates a unique cyclization mechanism distinct from conventional flavonoid biosynthesis.

Current evidence suggests that cytochrome P450 enzymes play crucial roles in neoflavonoid biosynthesis, catalyzing hydroxylation reactions at specific positions [22]. 2-oxoglutarate-dependent dioxygenases also contribute to the structural modifications that distinguish neoflavonoids from their flavonoid precursors [22]. These enzyme families have undergone significant expansion and neofunctionalization across plant lineages, enabling the generation of diverse neoflavonoid structures.

Methyltransferase enzymes are responsible for introducing methoxy groups into the neoflavonoid structure [26]. The 7-methoxy group present in dalbergin likely results from the activity of a specific O-methyltransferase that recognizes the hydroxylated precursor. Such methylation reactions typically utilize S-adenosyl-L-methionine as the methyl donor and occur late in the biosynthetic pathway [27].

The tissue-specific expression of biosynthetic genes influences dalbergin accumulation patterns within Dalbergia species. Heartwood formation involves the deposition of secondary metabolites as parenchyma cells undergo programmed cell death, creating an environment conducive to neoflavonoid accumulation [7]. The expression of phenylpropanoid pathway genes increases during heartwood formation, correlating with enhanced dalbergin production.

Environmental factors significantly influence dalbergin biosynthesis through their effects on gene expression and enzyme activity [22]. Biotic stresses such as pathogen attack can upregulate phenylpropanoid pathway genes, leading to increased neoflavonoid production as part of plant defense responses. Abiotic stresses including UV radiation, drought, and temperature fluctuations also modulate biosynthetic gene expression, affecting dalbergin accumulation levels.

Transcriptional regulation of neoflavonoid biosynthesis involves complex networks of transcription factors that coordinate the expression of multiple biosynthetic genes [23]. MYB transcription factors often serve as master regulators, controlling the expression of structural genes encoding biosynthetic enzymes. Basic helix-loop-helix transcription factors and WD40 proteins may also participate in regulatory complexes that fine-tune neoflavonoid production.

The subcellular localization of biosynthetic enzymes influences the efficiency and regulation of dalbergin biosynthesis. Many phenylpropanoid pathway enzymes are associated with the endoplasmic reticulum, facilitating the coordination of sequential enzymatic reactions. The formation of metabolic complexes or metabolons may enhance substrate channeling and prevent the loss of intermediates to competing pathways.

Extraction and Isolation Methodologies

The extraction and isolation of dalbergin from Dalbergia species requires carefully optimized methodologies that maximize yield while preserving compound integrity. Multiple extraction techniques have been developed and refined to efficiently recover this valuable neoflavonoid from various plant matrices, with each method offering distinct advantages for specific applications.

Conventional solvent extraction represents the most widely employed approach for dalbergin isolation [8] [28]. Hot methanol reflux extraction has proven particularly effective, with optimal conditions involving 8-hour reflux periods at 50-60°C, repeated three times to ensure complete extraction [8]. This methodology has been successfully applied to stem bark and heartwood materials from multiple Dalbergia species, yielding substantial quantities of dalbergin for subsequent purification [9].

Ethanol extraction systems offer advantages in terms of solvent safety and regulatory acceptance for pharmaceutical applications [28]. Concentrations ranging from 70-90% ethanol have been employed, with extraction temperatures varying from room temperature to 60°C depending on the target compounds and plant matrix [29]. The tunable polarity of ethanol-water mixtures allows for selective extraction of different neoflavonoid classes, with dalbergin showing optimal recovery in 70-80% ethanol systems [28].

Column chromatographic separation serves as the primary method for dalbergin purification from crude plant extracts [8] [9]. Silica gel chromatography employs gradient elution systems using solvents of increasing polarity, typically progressing from hexane through benzene and ethyl acetate to methanol [8]. This approach enables the separation of dalbergin from structurally related compounds such as dalbergichromene and methyldalbergin [7].

The chromatographic separation protocol involves mixing crude methanolic extracts with silica gel (60-120 mesh) before loading onto prepared columns [8]. Fractions of 500 mL are collected and monitored using thin-layer chromatography on silica gel-G plates developed in iodine chambers [9]. Similar fractions are combined and subjected to further purification steps to obtain pure dalbergin suitable for structural characterization and biological evaluation.

Advanced extraction technologies have been developed to improve efficiency and reduce environmental impact. Deep eutectic solvent-based negative pressure cavitation-assisted extraction represents a green chemistry approach that has shown exceptional promise for isolating dalbergin and related isoflavonoids from Dalbergia odorifera leaves [19]. This method achieved maximum extraction yields of dalbergin exceeding 1 mg/g dry weight under optimized conditions [19].

Supercritical fluid extraction using carbon dioxide offers advantages for thermolabile compounds and provides high-purity extracts without organic solvent residues [30]. Although primarily applied to essential oil extraction from Dalbergia species, this technology shows potential for dalbergin isolation when combined with polar co-solvents [18]. Operating conditions typically involve pressures of 100-300 bar and temperatures of 40-80°C [30].

Ultrasound-assisted extraction enhances mass transfer and reduces extraction times compared to conventional methods [30]. Ultrasonic waves create cavitation bubbles that disrupt plant cell walls, facilitating the release of intracellular compounds including dalbergin [31]. This technique has been successfully applied to various plant materials for flavonoid extraction, with typical conditions involving frequencies of 20-40 kHz and extraction times of 15-60 minutes [30].

Microwave-assisted extraction utilizes electromagnetic radiation to heat solvents and plant matrices simultaneously, accelerating extraction processes [30]. This method offers advantages including reduced extraction times (15-30 minutes), decreased solvent consumption (10-30 mL), and enhanced automation capabilities [30]. The uniform heating achieved through microwave energy often results in improved yields of target compounds compared to conventional heating methods [32].

Macroporous resin chromatography provides an efficient approach for large-scale purification of dalbergin from crude extracts [19]. AB-8 resin has demonstrated exceptional performance for neoflavonoid purification, achieving recovery yields exceeding 80% for dalbergin and related compounds [19]. This technology offers advantages for industrial-scale production due to its cost-effectiveness and ability to process large volumes of extract.

Preparative high-performance liquid chromatography serves as the final purification step for obtaining analytical-grade dalbergin [16]. Semi-preparative HPLC systems equipped with C18 reverse-phase columns enable the separation of dalbergin from closely related structural analogs [33]. Mobile phase systems typically employ acetonitrile-water gradients with optimized flow rates and injection volumes to maximize resolution and recovery.

Sample preparation protocols significantly influence extraction efficiency and compound stability. Plant materials require careful drying under controlled conditions to prevent degradation of heat-sensitive compounds [8]. Shadow drying for 15-20 days followed by grinding to appropriate particle sizes (typically 40-60 mesh) ensures optimal surface area for solvent penetration [28] [9].

Extraction optimization involves systematic evaluation of multiple parameters including solvent concentration, temperature, time, solid-to-liquid ratio, and number of extraction cycles [19]. Response surface methodology combined with statistical experimental designs such as Box-Behnken designs enables the identification of optimal extraction conditions [19]. These approaches have been successfully applied to maximize dalbergin yields while minimizing extraction costs and environmental impact.

Quality control measures ensure the consistency and purity of isolated dalbergin [16]. Spectroscopic characterization using ¹H-NMR, ¹³C-NMR, and mass spectrometry confirms structural identity and purity [25]. High-performance liquid chromatography with photodiode array detection provides quantitative analysis and purity assessment [11]. These analytical methods enable the establishment of standardized specifications for dalbergin preparations intended for research or commercial applications.